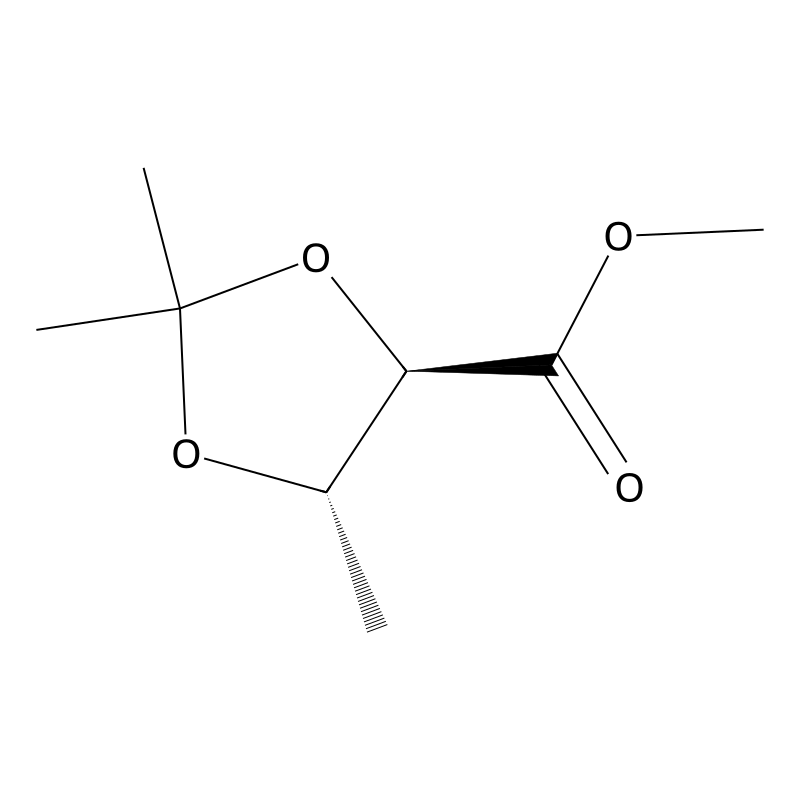

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Content Navigation

Avoid incorrect enantiomer and protecting group failures. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is the correct (4R,5S) chiral building block with robust dioxolane protection. - >95% ester-to-aldehyde yield ensures efficient aldehyde intermediate. - Defined (4R,5S) stereochemistry anchors API configuration. - Trimethyl dioxolane resists acid/base degradation, preserving diastereoselectivity. Ideal for biotin analogs & macrocycles. Reliable stock for global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is a versatile chiral building block derived from L-threonine. Its structure provides two key attributes for asymmetric synthesis: a defined (4R,5S) absolute stereochemistry and a robust 2,2,5-trimethyl-1,3-dioxolane protecting group for the vicinal diol. The methyl ester functional group serves as a reliable handle for transformations into other functionalities, such as aldehydes, which are common intermediates in the synthesis of complex chiral molecules.

Research Fit

References

- [1] Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31.

- [2] Jephcote, V. J., Pratt, A. J., & Thomas, E. J. (1989). Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1529-1535.

In asymmetric synthesis, substitution with a closely related analog often leads to process failure or an entirely incorrect final product. Using the enantiomer, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, will yield the opposite, and often biologically inactive or undesired, enantiomer of the target molecule. Furthermore, replacing the 2,2,5-trimethyl-1,3-dioxolane with a standard 2,2-dimethyl (isopropylidene) protecting group can alter stability towards acidic or basic conditions and change the steric environment, which negatively impacts the diastereoselectivity of subsequent transformations. These seemingly minor structural changes necessitate re-optimization of reaction conditions, leading to significant delays and resource expenditure, and can compromise the stereochemical purity of the final compound.

Substitution Risk

High-Yield Chiral Aldehyde Synthesis

The methyl ester of this compound is an effective precursor for the corresponding chiral aldehyde, a critical intermediate for C-C bond formation. In a documented synthesis, reduction of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate using diisobutylaluminium hydride (DIBAL-H) afforded the target aldehyde, (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde, in 95% yield.

| Evidence Dimension | Chemical Yield (%) |

| Target Compound Data | 95% |

| Comparator Or Baseline | Typical high-yield threshold for process viability (>90%) |

| Quantified Difference | Meets or exceeds the benchmark for an efficient process step. |

| Conditions | Reduction with DIBAL-H in toluene at -78 °C. |

A high-yield conversion minimizes material loss and reduces the cost and complexity of purification, making it a more economical choice for multi-step synthetic routes.

Enantioselective Synthesis Stereocontrol

The primary procurement driver for this compound is its (4R,5S) absolute stereochemistry. This specific configuration is essential for controlling the stereochemical outcome of subsequent reactions. For instance, its use as a chiral template dictates the formation of specific diastereomers in reactions, which is fundamental to synthesizing enantiomerically pure target molecules. Using the incorrect enantiomer, (4S,5R), would result in the synthesis of the opposite, undesired enantiomer of the final product.

| Evidence Dimension | Stereochemical Outcome |

| Target Compound Data | Yields the desired (R,S)-derived enantiomer series. |

| Comparator Or Baseline | The enantiomer, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. |

| Quantified Difference | 100% divergence in the chirality of the final product. |

| Conditions | General asymmetric synthesis protocols. |

For pharmaceutical or agrochemical applications where biological activity is tied to a single enantiomer, procuring the correct starting stereoisomer is non-negotiable and eliminates the risk of producing an inactive or harmful isomer.

Chiral Aldehydes for Aldol and Allylation

This compound is the right choice when the synthetic route requires a high-purity (4R,5S) chiral aldehyde. The demonstrated high-yield (95%) conversion of the methyl ester provides an efficient and reliable source of this key intermediate, minimizing precursor waste and simplifying downstream processing in complex syntheses.

Pharmaceutical Intermediates with Defined Stereocenters

This building block is indicated for synthetic campaigns targeting complex molecules, such as biotin analogs or macrocycles, where the final biological activity depends on the absolute configuration established early in the process. Its defined (4R,5S) stereochemistry serves as a robust anchor to direct the formation of subsequent chiral centers, ensuring the production of the correct single-enantiomer drug substance.

Application Fit Matrix

References

- [1] Jephcote, V. J., Pratt, A. J., & Thomas, E. J. (1989). Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1529-1535.

- [2] De Clercq, P. J. (1997). A new strategy for the total synthesis of d-biotin. Chemical reviews, 97(6), 1755-1792.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Wikipedia

Explore Compound Types

O4Si-4